N-(4-Aminophenyl)-3,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminophenyl)-3,5-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and two chlorine atoms attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of N-(4-Aminophenyl)-3,5-dichlorobenzamide can be achieved through the amination of 3,5-dichlorobenzoic acid with 4-aminophenylamine. This reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reduction Reaction: Another method involves the reduction of a nitro precursor, such as N-(4-nitrophenyl)-3,5-dichlorobenzamide, using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Aminophenyl)-3,5-dichlorobenzamide can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form N-(4-Aminophenyl)-3,5-dichlorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: N-(4-Nitrophenyl)-3,5-dichlorobenzamide
Reduction: N-(4-Aminophenyl)-3,5-dichlorobenzylamine
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(4-Aminophenyl)-3,5-dichlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies to understand the molecular mechanisms of enzyme activity.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
- N-(4-Aminophenyl)-3,5-dichlorobenzylamine
- N-(4-Nitrophenyl)-3,5-dichlorobenzamide
- N-(4-Methoxyphenyl)-3,5-dichlorobenzamide
Comparison:
- N-(4-Aminophenyl)-3,5-dichlorobenzylamine: This compound is similar in structure but has a benzylamine group instead of a benzamide group. It exhibits different reactivity and biological activity due to the presence of the amine group.
- N-(4-Nitrophenyl)-3,5-dichlorobenzamide: This compound has a nitro group instead of an amino group, which significantly alters its chemical and biological properties. It is more prone to reduction reactions and has different applications in research.
- N-(4-Methoxyphenyl)-3,5-dichlorobenzamide: The presence of a methoxy group instead of an amino group changes the compound’s electronic properties and reactivity. It is used in different synthetic applications and has distinct biological activities.
N-(4-Aminophenyl)-3,5-dichlorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-aminophenyl)-3,5-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-8(6-10(15)7-9)13(18)17-12-3-1-11(16)2-4-12/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUPCCGHHJIEHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.